molecular formula C9H16N4O2 B10906171 tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate

tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B10906171
M. Wt: 212.25 g/mol
InChI Key: SDZYVTJKICTOSX-UHFFFAOYSA-N
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Description

tert-Butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar steps as described above, with optimizations for yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its structural features that may interact with biological targets.

Industry:

  • Utilized in the production of pharmaceuticals and agrochemicals.
  • Applied in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methylcarbamate
  • tert-Butyl (4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • tert-Butyl (1-cyanopent-4-yn-1-yl)carbamate

Uniqueness:

  • The presence of the tert-butyl carbamate group provides unique steric and electronic properties.
  • The amino group at the 4-position of the pyrazole ring allows for specific interactions with biological targets.
  • The methyl group at the 1-position of the pyrazole ring contributes to the compound’s stability and reactivity.

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl N-(4-amino-1-methylpyrazol-3-yl)carbamate

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-7-6(10)5-13(4)12-7/h5H,10H2,1-4H3,(H,11,12,14)

InChI Key

SDZYVTJKICTOSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1N)C

Origin of Product

United States

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